ethyl (E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-enoate
Overview
Description
The compound “ethyl (E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-enoate” is a complex organic molecule that contains several functional groups. It includes an ethyl ester group, a piperazine ring, and a chloropyridine ring . These types of compounds are often used in medicinal chemistry and pharmaceutical research .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. The piperazine ring and the pyridine ring would likely contribute significantly to the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the amino group might participate in acid-base reactions, while the ester group might undergo hydrolysis or transesterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar ester and amino groups might make the compound soluble in polar solvents .Scientific Research Applications
Chiral Building Blocks in Alkaloid Synthesis
Ethyl (E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-enoate has been utilized in the construction of chiral building blocks for enantioselective alkaloid synthesis. Specifically, in a study by Hirai et al. (1992), the asymmetric intramolecular Michael reaction of acyclic compounds, including ethyl (E)-5-[benzyl-(3-oxobutyl)amino]pent-2-enoate, led to the production of piperidine derivatives, which are versatile chiral building blocks for alkaloid synthesis.
Synthesis of Chromanes
Ethyl 3-aminobut-2-enoates, similar to the specified compound, have been utilized in the regio- and stereoselective addition to 2-substituted 3-nitro-2H-chromenes, leading to the synthesis of trans,trans-2,3,4-trisubstituted chromanes, as demonstrated in the study by Korotaev et al. (2013).
Antimicrobial Activity in Triazol-3-one Derivatives
In research by Fandaklı et al. (2012), ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates, which are structurally similar to the specified compound, were synthesized and showed promising antimicrobial activity, indicating potential applications in the development of new antimicrobial agents.
Synthesis of Piperidine and Pyridine Derivatives
Various studies have utilized compounds structurally akin to this compound in the synthesis of novel piperidine and pyridine derivatives, which hold potential in medicinal chemistry. For example, Patel et al. (2011) synthesized new pyridine derivatives with antimicrobial activity.
Crystal Packing and Molecular Interactions
The compound's analogs have been studied for their role in crystal packing and molecular interactions. Zhang et al. (2011) investigated ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing unique N⋯π and O⋯π interactions rather than direct hydrogen bonding in their crystal packing.
Vasodilation Properties
The synthesis of 3-pyridinecarboxylates, similar in structure to the specified compound, indicated potential vasodilation properties. Girgis et al. (2008) prepared 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates and observed considerable vasodilation activity.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl (E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O2/c1-2-21-14(20)10-12(16)18-6-8-19(9-7-18)13-5-3-4-11(15)17-13/h3-5,10H,2,6-9,16H2,1H3/b12-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDHSVQNOBXRCV-ZRDIBKRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)N1CCN(CC1)C2=NC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\N)/N1CCN(CC1)C2=NC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.